molecular formula C16H24N2O B1403764 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine CAS No. 1401026-78-5

2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine

Cat. No. B1403764
CAS RN: 1401026-78-5
M. Wt: 260.37 g/mol
InChI Key: IJVNQJHHXLTQFV-UHFFFAOYSA-N
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Description

“2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine” is also known as Oliceridine (Olinvyk™), a novel μ opioid agonist . It was developed by Trevena, Inc. for the management of moderate-to-severe acute pain . Unlike other opioid agonists, the interaction of oliceridine with the opioid receptor is selective to the G protein pathway, with low potency for β-arrestin recruitment .

Scientific Research Applications

Biased Mu Opioid Receptor Agonist: Analgesic and Abuse Potential

The compound, also known as TRV130 or oliceridine, is a novel mu opioid receptor (MOR) agonist. It preferentially activates G-protein versus β-arrestin signaling pathways coupled to MORs. This unique action suggests potential therapeutic analgesic effects with reduced adverse effects compared to existing MOR agonists. In a study comparing acute and repeated TRV130 administration in rodents, it demonstrated robust antinociception without developing tolerance to gastrointestinal inhibition, although it retained constipation and abuse-related effects (Altarifi et al., 2017).

DNA Binding and Anticancer Properties of Cu(II) Complexes

Cu(II) complexes of ligands related to 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine have been studied for their potential in cancer treatment. These complexes exhibit good DNA binding propensity and show promise in inducing structural changes in DNA, potentially leading to antitumor effects. They also exhibit low toxicity in various cancer cell lines (Kumar et al., 2012).

Catalytic Applications in Organometallic Chemistry

The (imino)pyridine ligands, related to the compound , have been utilized in the synthesis of palladium complexes. These complexes exhibit high catalytic activities, particularly in ethylene dimerization processes. Such applications are significant in the field of organometallic chemistry, demonstrating the compound's versatility beyond biomedical applications (Nyamato et al., 2015).

Anticonvulsant Activity

Derivatives of N-(pyridine-2-yl) 2-azaspiro[4.5]decane, structurally related to 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine, have been synthesized and tested for their anticonvulsant activity. These compounds have shown promising results in standard seizure threshold tests, though their mechanisms of action are yet to be fully understood (Kamiński et al., 2006).

Corrosion Inhibition Properties

Cadmium(II) Schiff base complexes involving ligands related to 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine have been investigated for their corrosion inhibition properties on mild steel. This study bridges coordination inorganic chemistry with materials and corrosion engineering, indicating the compound's potential in industrial applications (Das et al., 2017).

Mechanism of Action

The mechanism of action of “2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine” involves its interaction with the opioid receptor. Unlike other opioid agonists, it selectively interacts with the G protein pathway, with low potency for β-arrestin recruitment . This may lead to fewer opioid-related adverse events .

properties

IUPAC Name

2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVNQJHHXLTQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
Reactant of Route 2
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
Reactant of Route 3
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
Reactant of Route 4
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
Reactant of Route 5
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
Reactant of Route 6
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine

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